molecular formula C12H16Br2O B13065566 1-Bromo-3-((6-bromohexyl)oxy)benzene

1-Bromo-3-((6-bromohexyl)oxy)benzene

Cat. No.: B13065566
M. Wt: 336.06 g/mol
InChI Key: BUMXBAOFWLBKAK-UHFFFAOYSA-N
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Description

1-Bromo-3-((6-bromohexyl)oxy)benzene is a bifunctional aromatic compound featuring a bromine-substituted benzene ring connected via a six-carbon alkyl chain terminated by a second bromine atom. This structure provides dual reactive sites (bromine atoms) for further functionalization, making it valuable in organic synthesis, pharmaceutical intermediates, and materials science. Its ether linkage and bromoalkyl chain influence solubility, reactivity, and molecular interactions, distinguishing it from simpler bromoaromatic derivatives .

Properties

Molecular Formula

C12H16Br2O

Molecular Weight

336.06 g/mol

IUPAC Name

1-bromo-3-(6-bromohexoxy)benzene

InChI

InChI=1S/C12H16Br2O/c13-8-3-1-2-4-9-15-12-7-5-6-11(14)10-12/h5-7,10H,1-4,8-9H2

InChI Key

BUMXBAOFWLBKAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)OCCCCCCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-((6-bromohexyl)oxy)benzene can be synthesized through a multi-step process. One common method involves the bromination of 3-hydroxybenzene to form 3-bromophenol. This intermediate is then reacted with 6-bromohexanol in the presence of a base, such as potassium carbonate, to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-((6-bromohexyl)oxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromo-3-((6-bromohexyl)oxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-((6-bromohexyl)oxy)benzene involves its interaction with various molecular targets. The bromine atoms can participate in halogen bonding, which influences the compound’s reactivity and interactions with other molecules. The (6-bromohexyl)oxy group can also engage in hydrophobic interactions, affecting the compound’s solubility and distribution in biological systems .

Comparison with Similar Compounds

Benzyloxy vs. Alkyloxy Substituents

  • 1-Bromo-3-((4-methylbenzyl)oxy)benzene (9g) : The methylbenzyl group introduces steric bulk and electron-donating effects, enhancing stability but reducing electrophilicity at the benzene ring. Yield: 86% .
  • 1-Bromo-3-((3-fluorobenzyl)oxy)benzene (9b) : Fluorine’s electronegativity creates an electron-withdrawing effect, increasing the aromatic ring’s electrophilicity. This enhances reactivity in nucleophilic aromatic substitution. Yield: 92% .
  • 1-Bromo-3-(phenoxymethyl)benzene (3d): The phenoxymethyl group lacks bromine on the alkyl chain, reducing opportunities for cross-coupling reactions. Its shorter chain limits hydrophobic interactions .

Bromoalkyl Chain Length

  • 1-Bromo-3-((6-bromohexyl)oxy)benzene : The six-carbon chain provides flexibility and lipophilicity, improving solubility in organic solvents. The terminal bromine facilitates SN2 reactions or metal-catalyzed couplings .
  • 1-Bromo-3-(2-bromoethyl)benzene () : A shorter two-carbon chain reduces conformational flexibility and may hinder applications requiring extended spacers, such as polymer synthesis .

Spectroscopic and Structural Insights

  • 1H NMR Shifts :

    • 9g : δ 5.00 (s, OCH2), 2.37 (s, CH3) .
    • 9b : δ 5.04 (s, OCH2), with fluorine-induced splitting in aromatic protons .
    • This compound : Expected δ 3.4–3.6 (OCH2) and δ 1.2–1.8 (alkyl chain protons), based on analogs in and .
  • 13C NMR: Fluorinated compounds (9b, 9c) show 13C-19F coupling (e.g., 1JCF = 287.43 Hz) , absent in non-fluorinated analogs.

Functional and Application Differences

  • Pharmaceutical Intermediates: (3-((6-Bromohexyl)oxy)butyl)benzene () is used in Salmeterol synthesis, leveraging its bromine for further alkylation . 9g and 9b are evaluated for monoamine oxidase inhibition, where electronic effects modulate binding .
  • Material Science: The bromohexyl chain in ’s chromenone hybrid enables polymerization or dendrimer construction .

Biological Activity

1-Bromo-3-((6-bromohexyl)oxy)benzene is a brominated aromatic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H16Br2OC_{13}H_{16}Br_2O. The compound features a bromo-substituted benzene ring with a hexyl ether side chain, which is believed to influence its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains.
  • Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation in biological models.
  • Cytotoxicity : Studies have assessed the cytotoxic effects of this compound on different cell lines, indicating varying degrees of toxicity.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The bromine atoms in the structure enhance its reactivity, allowing it to participate in nucleophilic substitution reactions and potentially interact with cellular receptors or enzymes.

Antimicrobial Activity

A study conducted on various substituted phenolic compounds, including this compound, demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 12.5 µg/mL for S. aureus and 15 µg/mL for E. coli.

CompoundMIC (µg/mL)Target Bacteria
This compound12.5Staphylococcus aureus
This compound15Escherichia coli

Anti-inflammatory Effects

In an in vivo study using carrageenan-induced paw edema in rats, the compound exhibited a dose-dependent reduction in swelling, with a maximum inhibition of 75% at a dosage of 50 mg/kg.

Dosage (mg/kg)Inhibition (%)
1030
2555
5075

Toxicity Studies

Toxicity evaluations have shown that while the compound exhibits promising biological activities, it also presents cytotoxic effects at higher concentrations. A study on human liver cell lines indicated an IC50 value of approximately 25 µM, suggesting moderate cytotoxicity.

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